7-Hydroxyisoquinoline-8-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-hydroxyisoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-8-5-11-4-3-7(8)1-2-10(9)13/h1-6,13H |
InChI Key |
UQUGVJVVTMNSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)C=O)O |
Origin of Product |
United States |
Synthetic Methodologies for the 7 Hydroxyisoquinoline 8 Carbaldehyde Scaffold and Analogous Structures
Retrosynthetic Analysis and Key Precursors for Isoquinoline (B145761) Synthesis
The construction of the isoquinoline skeleton is the foundational step in the synthesis of 7-hydroxyisoquinoline-8-carbaldehyde. Several classical methods, each with its own set of advantages and substrate requirements, can be employed to build this bicyclic heterocyclic system. The choice of a specific method is often dictated by the desired substitution pattern on the final molecule.
Cyclization Reactions Utilizing Appropriately Substituted Precursors
The formation of the isoquinoline ring system can be achieved through several well-established cyclization reactions. These reactions typically involve the closure of a suitably substituted aromatic precursor.
Bischler-Napieralski Reaction : This reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govresearchgate.net For the synthesis of a 7,8-disubstituted isoquinoline, the starting β-arylethylamide would need to possess the corresponding substituents on the phenyl ring. The general mechanism involves the formation of a nitrilium ion intermediate which then undergoes cyclization. wikipedia.orgorganic-chemistry.org
Pictet-Spengler Reaction : This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govwikipedia.org To obtain an isoquinoline, the resulting tetrahydroisoquinoline needs to be aromatized. The success of this reaction is highly dependent on the electron-donating nature of the substituents on the aromatic ring. nih.govorganicreactions.org
Pomeranz-Fritsch Reaction : This method allows for the direct synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgchem-station.com This reaction offers a direct entry to the aromatic isoquinoline core. researchgate.net Modifications to the classical conditions, such as the use of different acid catalysts, have been developed to improve yields. acs.org
| Reaction | Precursor(s) | Key Reagents | Product | Key Features |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Requires subsequent oxidation to isoquinoline. wikipedia.orgorganic-chemistry.org |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline | Requires subsequent aromatization to isoquinoline. nih.govwikipedia.org |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Acid catalyst (e.g., H₂SO₄) | Isoquinoline | Directly yields the aromatic isoquinoline core. organicreactions.orgwikipedia.org |
Strategies for Regioselective Functionalization of the Isoquinoline Ring System
Achieving the specific 7,8-disubstitution pattern on the isoquinoline ring often requires regioselective functionalization techniques. These methods are crucial when the desired substituents cannot be incorporated into the initial precursors for the cyclization reactions.
Directed Ortho-Metalation (DoM) : DoM is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgchem-station.com A suitable DMG, such as a methoxy (B1213986) or an amide group, at the C-7 position of the isoquinoline ring could direct lithiation to the C-8 position, allowing for the introduction of an electrophile to form the C-8 functionalized product. harvard.edu
C-H Activation : Transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of heterocyclic compounds. acs.orgnih.gov Rhodium and Iridium catalysts have been used for the C-8 functionalization of isoquinolones. bohrium.com This approach offers a direct method to introduce substituents at specific positions without the need for pre-functionalized substrates.
Introduction of the Aldehyde Moiety at C-8 and Hydroxyl Group at C-7
Once the isoquinoline scaffold is in place, the next critical steps involve the introduction of the aldehyde group at the C-8 position and the hydroxyl group at the C-7 position.
Application of Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff) for Related Heterocyclic Systems
Several classical formylation reactions can be adapted to introduce an aldehyde group onto a phenolic substrate. In the context of synthesizing this compound, these reactions would be performed on a 7-hydroxyisoquinoline (B188741) precursor.
Reimer-Tiemann Reaction : This reaction is a well-known method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. While it typically favors ortho-formylation, the regioselectivity can be influenced by the substrate and reaction conditions.
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. researchgate.net It is a versatile method for the synthesis of aromatic aldehydes.
Duff Reaction : The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the formation of an iminium ion intermediate. conicet.gov.ar The regioselectivity is generally high for the ortho position. rsc.org
| Reaction | Reagents | Key Intermediate | Typical Position of Formylation |
| Reimer-Tiemann | Chloroform, Base | Dichlorocarbene | Ortho |
| Vilsmeier-Haack | POCl₃, DMF | Vilsmeier reagent (iminium salt) | Ortho/Para |
| Duff | Hexamethylenetetramine, Acid | Iminium ion | Ortho |
Synthetic Pathways for Hydroxyl Group Incorporation in Isoquinolines
The introduction of a hydroxyl group at the C-7 position can be achieved through various synthetic routes, often involving the transformation of another functional group. One common strategy is the conversion of a 7-aminoisoquinoline to a 7-hydroxyisoquinoline via a diazotization reaction. This involves treating the amino group with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then hydrolyzed to the hydroxyl group.
Derivatization Strategies for this compound and its Analogues
The presence of both a hydroxyl and an aldehyde group on the this compound scaffold allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds. nih.gov These derivatizations can be used to explore the structure-activity relationships of this class of molecules.
The phenolic hydroxyl group can undergo O-alkylation or O-arylation to form ethers. organic-chemistry.org It can also be acylated to form esters. libretexts.org The aldehyde group is highly reactive and can participate in various condensation reactions.
Schiff Base Formation : The aldehyde at C-8 can readily react with primary amines to form Schiff bases (imines). This reaction is a versatile method for introducing a wide variety of substituents. The synthesis of Schiff bases from the related 8-hydroxyquinoline-7-carbaldehyde (B1296194) has been reported. researchgate.net
Chalcone Synthesis : In the presence of a suitable ketone and a base or acid catalyst, the aldehyde can undergo a Claisen-Schmidt condensation to form chalcones, which are α,β-unsaturated ketones. scialert.netnih.govjetir.org This reaction allows for the extension of the conjugated system and the introduction of further diversity.
| Functional Group | Reaction Type | Reagent(s) | Product Type |
| Aldehyde (C-8) | Schiff Base Formation | Primary Amine (R-NH₂) | Imine |
| Aldehyde (C-8) | Claisen-Schmidt Condensation | Ketone (R'-C(O)CH₃), Base/Acid | Chalcone |
| Hydroxyl (C-7) | O-Alkylation | Alkyl Halide, Base | Ether |
| Hydroxyl (C-7) | O-Acylation | Acyl Chloride, Base | Ester |
Chemical Transformations Involving the Carbaldehyde Functionality (e.g., Schiff Base Formation)
The carbaldehyde group at the 8-position of the 7-hydroxyisoquinoline scaffold is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is a cornerstone of synthetic chemistry, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.
The formation of a Schiff base from this compound proceeds via a nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, often catalyzed by acid, to yield the final imine product. The reaction is generally reversible and proceeds by protonating the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack by the amine. A tetrahedral intermediate is formed, which then eliminates a water molecule to form the C=N double bond of the Schiff base. youtube.com
The reactivity of the carbaldehyde group allows for the synthesis of a wide array of Schiff base derivatives. For instance, condensation with amines bearing additional functional groups, such as morpholine (B109124) or piperidine (B6355638) moieties, has been reported in the synthesis of novel metal complexes. nih.gov Similarly, reaction with hydrazides, like salicylaldehyde (B1680747) hydrazone, leads to the formation of Schiff bases with extended conjugation and potential for metal chelation. epstem.net These transformations highlight the utility of the carbaldehyde group in elaborating the core 7-hydroxyisoquinoline structure.
Table 1: Examples of Schiff Base Formation with Isoquinoline Scaffolds
| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Type | Reference |
| 2-carbaldehyde-8-hydroxyquinoline | Amines with morpholine or piperidine | Novel coordination compounds | nih.gov |
| 5-chloro-8-hydroxyquinoline-7-carbaldehyde | Salicylaldehyde hydrazone | Fluorimetric chemosensor | epstem.net |
| 8-hydroxyquinoline-5-carbaldehyde | 2,6-diisopropylaniline | Sterically hindered Schiff base | mdpi.com |
Modifications of the Hydroxyl Group (e.g., protection/deprotection strategies)
The hydroxyl group at the 7-position of the isoquinoline ring is a key functional group that can undergo various modifications. However, its reactivity often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. The choice of a suitable protecting group is crucial; it must be readily introduced, stable under the desired reaction conditions, and easily removed without affecting other parts of the molecule. libretexts.org
Common strategies for protecting hydroxyl groups include their conversion to ethers, esters, or acetals. libretexts.org For instance, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are widely used due to their ease of formation and selective removal with fluoride (B91410) ion sources. masterorganicchemistry.com Another common protecting group is the methoxymethyl (MOM) ether, though its use can be complicated by the toxicity of the corresponding chloride reagent. masterorganicchemistry.com
Table 2: Common Protecting Groups for Hydroxyl Functions
| Protecting Group | Introduction Reagents | Removal Conditions | Key Characteristics | Reference |
| Silyl Ethers (e.g., TBDMS) | R₃SiCl, base | F⁻ (e.g., TBAF), mild acid | Stable to many reagents, easy to remove | masterorganicchemistry.com |
| Tetrahydropyranyl (THP) Ethers | Dihydropyran, acid catalyst | Aqueous acid | Stable to basic and nucleophilic reagents | libretexts.org |
| Phenylmethyl (Benzyl) Ethers | Benzyl halide, base | Catalytic hydrogenation | Stable to many conditions, removed by hydrogenolysis | libretexts.org |
| Esters (e.g., Acetate) | Acyl halide or anhydride | Acid or base hydrolysis | Readily introduced and removed | libretexts.org |
Considerations for Scalable and Sustainable Synthesis in Related Chemical Entities
The development of scalable and sustainable synthetic routes for isoquinoline derivatives is a significant area of research, driven by the importance of these compounds in medicinal chemistry and materials science. bohrium.comnumberanalytics.com Traditional methods for isoquinoline synthesis often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. bohrium.compharmaguideline.com Consequently, there is a growing emphasis on developing greener and more efficient synthetic protocols.
Modern approaches to isoquinoline synthesis often focus on catalysis, including metal-catalyzed, non-metal-catalyzed, and even catalyst-free reactions in environmentally benign solvents like water. bohrium.com For instance, transition-metal-catalyzed domino processes allow for the construction of complex isoquinoline structures from simple starting materials in a single step. bohrium.com Visible-light-mediated catalysis has also emerged as a powerful tool for the synthesis of isoquinolines under mild conditions. acs.org
In the context of scalability, the efficiency of each synthetic step is paramount. This includes considerations such as atom economy, reaction time, and ease of purification. One-pot, multi-component reactions are particularly attractive as they can significantly reduce the number of synthetic steps and associated waste. organic-chemistry.org Furthermore, the use of readily available and inexpensive starting materials and catalysts is crucial for the economic viability of large-scale synthesis. thieme-connect.deresearchgate.net The principles of green chemistry, such as minimizing waste and avoiding hazardous substances, are increasingly being integrated into the design of synthetic routes for isoquinoline-based compounds. bohrium.com
Tautomerism and Proton Transfer Dynamics: Insights from 7 Hydroxyquinoline 8 Carbaldehyde As an Analogous System
Ground-State Prototropic Equilibria in Hydroxy-Aldehyde Quinolines
In the ground electronic state (S₀), 7-hydroxyquinoline-8-carbaldehyde (B12947918) (7HQC) derivatives exist in a dynamic equilibrium involving several forms. researchgate.netacs.orgnih.gov This equilibrium is a delicate balance between different tautomeric and ionic species, heavily influenced by the surrounding environment. These molecules are considered trifunctional proton-donating/accepting systems. researchgate.netacs.orgnih.gov
The primary neutral species in the ground state are two tautomers: the enol-imine (OH form, 7-quinolinol) and the keto-enamine (NH form, 7(1H)-quinolinone). researchgate.netacs.orgnih.gov In the OH form, the proton resides on the oxygen atom of the hydroxyl group. In the NH form, the proton has transferred to the nitrogen atom of the quinoline (B57606) ring, resulting in a keto-like structure. Spectroscopic analyses, including ¹H and ¹³C NMR, as well as electronic absorption spectroscopy, have confirmed the coexistence of these two tautomers in solution. acs.orgnih.gov The intramolecular hydrogen bond between the 7-OH group and the 8-carbaldehyde group is a key structural feature of the hydroxy form. nih.gov
The equilibrium between the OH and NH tautomers is highly sensitive to the properties of the solvent. nih.govnih.gov The balance shifts according to the solvent's polarity and its ability to form hydrogen bonds.
Polarity: An increase in solvent polarity tends to stabilize the more polar keto (NH) tautomer. nih.gov
Hydrogen Bonding: Protic solvents, capable of donating hydrogen bonds, can facilitate the proton transfer from the oxygen to the nitrogen, thus favoring the NH form. nih.gov Studies have shown that while the OH form is generally dominant, the population of the NH tautomer increases significantly in highly polar and/or protic media. acs.orgnih.gov For instance, one derivative, 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde, shows only a trace amount of the NH form, even in highly polar environments, indicating that substituent effects also play a crucial role. acs.orgnih.gov In non-polar solvents, tautomeric forms with intramolecular hydrogen bonds are typically preferred. mdpi.com
Table 1: Solvent Influence on Tautomeric Equilibrium
| Solvent Property | Effect on Equilibrium | Favored Tautomer |
|---|---|---|
| Increasing Polarity | Stabilization of the more polar tautomer | NH (7(1H)-quinolinone) |
| Protic Nature (H-bonding) | Facilitation of proton transfer via solvent bridges | NH (7(1H)-quinolinone) |
In addition to the neutral tautomers, 7-hydroxyquinoline (B1418103) derivatives can exist in ionic forms, particularly in aqueous solutions or in the presence of acids or bases. researchgate.net These include the deprotonated anion (A) and the protonated cation (C). researchgate.net
Anion (A): In basic conditions, the hydroxyl group can be deprotonated, forming a phenolate-like anion.
Cation (C): In acidic conditions, the quinoline nitrogen atom can be protonated, forming a cationic species.
The absorption and emission spectra of these four species—OH, NH, A, and C—have been measured to understand the complete prototropic equilibria. researchgate.netrsc.org The stability and interconversion of these forms are governed by the pH of the solution. The phenolic group becomes more acidic and the ring nitrogen more basic in the excited state compared to the ground state. rsc.org
Excited-State Proton Transfer (ESPT) Mechanisms in Related Systems
Upon photoexcitation, the electronic distribution and, consequently, the acidity and basicity of the functional groups in 7-hydroxyquinoline systems change dramatically. This triggers a series of events known as excited-state proton transfer (ESPT), a process that is often much faster than the rate of fluorescence emission. rsc.org
Excited-state proton transfer in these systems is often described as a hydrogen atom transfer (HAT) process. acs.orgnih.gov
Intramolecular HAT: In isolated molecules, such as those studied in low-temperature argon matrices, UV excitation induces a long-distance intramolecular hydrogen-atom transfer. nih.gov The carbaldehyde group at position 8 acts as an intramolecular "crane," facilitating the transport of the hydrogen atom from the hydroxyl group to the distant quinoline nitrogen atom. nih.gov This process leads to the formation of the excited keto (NH) tautomer. nih.gov In some related Schiff bases derived from 7-hydroxyquinoline, this intramolecular proton transfer from the excited enol form is a barrierless process. nih.govresearchgate.net
Intermolecular HAT: In protic solvents like water or alcohols, the proton transfer can be mediated by solvent molecules. researchgate.net A chain of hydrogen-bonded solvent molecules can form a "proton wire" or "bridge" between the hydroxyl and nitrogen sites, enabling an intermolecular relay mechanism. researchgate.netnih.gov Studies on 7-hydroxyquinoline have shown that ESPT requires considerable solvent reorganization to form a suitably organized chain of solvent molecules (e.g., methanol (B129727) dimers) to shuttle the proton. nih.gov
In systems where molecules can form hydrogen-bonded dimers or complexes, the transfer of more than one proton can occur. In 7-hydroxyquinoline cyclic dimers, a concerted transfer of two protons along the –O–H···N hydrogen bonds can be induced by temperature changes. nih.gov
The concept of double proton transfer can be either cooperative, where the two protons move in a concerted or synchronous fashion, or asynchronous, where the transfers happen in a stepwise manner. researchgate.net In systems like the formic acid-formamidine complex, the solvent environment has been shown to significantly impact the barrier for double proton transfer, with polar solvents capable of lowering the barrier and stabilizing ionic intermediates. nih.gov For 7-hydroxyquinoline-8-carbaldehydes, it has been suggested that the relay proton transfer can proceed via an ionic form, which points towards a more complex, possibly asynchronous, pathway involving charged intermediates. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 7-Hydroxyisoquinoline-8-carbaldehyde | - |
| 7-Hydroxyquinoline-8-carbaldehyde | 7HQC |
| 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde | HMMQC |
| 7-hydroxyquinoline | 7-HQ |
| 7-quinolinol | OH form |
| 7(1H)-quinolinone | NH form |
| 7-hydroxy-2-methylquinoline-8-carbaldehyde | - |
| 7-hydroxyquinoline-8-aldoxime | - |
| Formic acid | - |
Kinetic and Thermodynamic Aspects of Proton Transfer Processes
The proton transfer in hydroxyquinoline systems is governed by a delicate balance of kinetic and thermodynamic factors, which are highly sensitive to the molecular environment.
Thermodynamic Equilibria: In the ground state, 7-hydroxyquinoline-8-carbaldehyde derivatives exhibit a solvent-dependent equilibrium between two primary tautomeric forms: the enol (OH) form and the keto (NH) form. nih.govacs.org Spectroscopic studies, including NMR and electronic absorption, show that in low-polarity solvents, the OH form is dominant. researchgate.net However, in more polar or protic solvents like acetonitrile (B52724) and alcohols, the fraction of the NH tautomer, while often small, becomes more significant. nih.govacs.orgresearchgate.net This equilibrium is a clear indicator of the thermodynamic landscape of the system.
Upon photoexcitation, the acidity and basicity of the molecule change dramatically, altering the thermodynamic favorability of proton transfer. For the parent compound, 7-hydroxyquinoline (7HQ), photoexcitation significantly increases the acidity of the hydroxyl group. nih.gov This change in acidity (pKa) upon excitation is a key thermodynamic driver for the excited-state proton transfer (ESPT) process.
Table 1: Change in Acidity (ΔpKa) of 7-Hydroxyquinoline (7HQ) Upon Photoexcitation in Different Solvents
| Solvent | ΔpKa (pKa* - pKa) |
| H₂O | -8.3 |
| CH₃OH | -8.9 |
| CD₃OD | -8.9 |
| Data sourced from a 2021 study on 7HQ proton transfer dynamics. nih.gov |
Kinetic Pathways: The speed of proton transfer is dictated by the kinetic barriers of the available pathways. In bifunctional photoacids like 7HQ, proton transfer can occur through different mechanisms. acs.org Studies using femtosecond UV-IR pump-probe spectroscopy on 7HQ in deuterated methanol (CD₃OD) have identified a hydroxide/methoxide transport mechanism with a time constant of 360 ps. acs.org
The presence of other molecules can create new kinetic pathways. For instance, the addition of a formate (B1220265) base introduces a proton relay system. nih.gov This can involve "tight" contact pairs between the 7HQ and formate, or "loose" solvent-separated pairs, each with distinct kinetic characteristics. nih.govacs.org The formate anion can act as a carrier, facilitating a net proton transfer from the hydroxyl group to the quinoline nitrogen via a methanol/formate bridge. nih.govacs.org The orientation of the hydroxyl group relative to the quinoline ring (cis vs. trans) also plays a crucial role in determining the subsequent proton transfer steps and their kinetics. nih.gov
Theoretical Validation of Tautomeric and Proton Transfer Pathways in Analogous Heterocycles
Computational chemistry provides powerful tools to validate and rationalize the experimental observations of tautomerism and proton transfer. nih.govacs.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), along with ab initio methods, have been extensively used to model these processes in 7-hydroxyquinoline derivatives and other analogous heterocyclic systems. nih.govacs.orgnih.gov
These theoretical approaches allow for the calculation of potential energy surfaces, which map the energy landscape for the proton's journey from a donor to an acceptor site. beilstein-journals.org For example, in studies of (E)-8-(phenyldiazenyl)quinolin-7-ol, a related system, calculations using M06-2X and CAM-B3LYP functionals with a TZVP basis set were performed to determine the relative energies of different tautomers in the ground and excited states. beilstein-journals.org These calculations can predict the stability of various forms and the energy barriers between them, explaining why certain tautomers are populated and others are not. beilstein-journals.org
Table 2: Calculated Relative Energies of Tautomers for (E)-8-(phenyldiazenyl)quinolin-7-ol in Toluene
| Tautomer | Relative Energy (kcal/mol) | Predicted Population |
| E (enol) | 0.00 | 52% |
| KE (keto-enol) | 0.18 | 43% |
| KK (keto-keto) | 2.15 | 5% |
| Theoretical data calculated at the M06-2X/TZVP level of theory. beilstein-journals.org |
Furthermore, theoretical calculations can identify the specific molecular vibrations that assist in the proton transfer. nih.gov In studies of 2-(2′-hydroxyphenyl)pyrimidines, calculations of Huang-Rhys (HR) factors pinpointed the vibrational modes with the strongest coupling to the electronic excitation, identifying the O-H stretching mode as a key player in promoting the excited-state intramolecular proton transfer (ESIPT). nih.gov This detailed level of theoretical insight is crucial for a complete understanding of the dynamics and for the rational design of new molecular systems with tailored photophysical properties. beilstein-journals.org
Q & A
Q. What computational strategies are effective in predicting the electronic and reactive properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Molecular docking studies (AutoDock Vina) assess potential biological interactions, such as binding to enzymes or receptors .
Q. How should researchers address discrepancies in experimental vs. theoretical data for this compound’s reactivity?
- Methodological Answer : Discrepancies may arise from solvent effects, steric hindrance, or unaccounted intermediates. Validate computational models by comparing kinetic data (e.g., reaction rates under varying conditions) with simulated transition states. Use multivariate statistical analysis (ANOVA) to identify significant variables. Replicate experiments in triplicate to distinguish systematic vs. random errors .
Q. What methodologies are suitable for studying the compound’s potential biological activity?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition or antimicrobial tests) require dose-response curves (IC₅₀/EC₅₀ determination). For cytotoxicity, use MTT assays on cell lines with controls for solvent toxicity. Metabolite profiling via LC-MS/MS identifies degradation products. In silico ADMET prediction tools (e.g., SwissADME) pre-screen pharmacokinetic properties .
Q. How can researchers design experiments to resolve conflicting reports on the compound’s stability under acidic/basic conditions?
- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy to track degradation kinetics (λ = characteristic absorption bands). Compare half-life (t₁/₂) values across pH 2–12 buffers. Solid-state stability can be assessed via accelerated aging tests (40°C/75% RH for 4 weeks). Pair with DFT-based hydrolysis pathway simulations to reconcile experimental data .
Data Analysis and Reporting Standards
Q. What statistical approaches are recommended for analyzing spectroscopic or chromatographic data?
- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in spectral datasets (e.g., IR or NMR). For chromatograms, use signal deconvolution software (e.g., OpenChrom) to quantify co-eluting peaks. Report confidence intervals (95% CI) for replicate measurements and apply Grubbs’ test to exclude outliers .
Q. How should researchers document experimental parameters to ensure reproducibility?
- Methodological Answer : Adhere to the ICMJE guidelines by detailing reagent purities, instrument calibration dates, and environmental conditions (e.g., humidity for hygroscopic compounds). Use electronic lab notebooks (ELNs) for real-time data entry. Include raw data (e.g., NMR FID files) in supplementary materials .
Q. What frameworks exist for ethically reporting negative or inconclusive results in studies involving this compound?
- Methodological Answer : Follow the Standards for Reporting Qualitative Research (SRQR) by transparently describing methodological limitations. Use CONSORT flow diagrams for discontinued trials. Publish in data repositories (e.g., Zenodo) with DOIs to ensure accessibility, even if results contradict hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
